TLR8 agonist 5

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C31H40N6O5 |

|---|---|

Molekulargewicht |

576.7 g/mol |

IUPAC-Name |

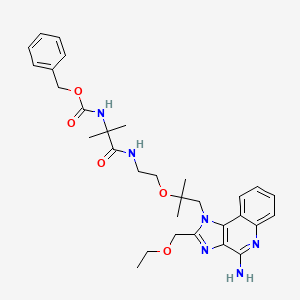

benzyl N-[1-[2-[1-[4-amino-2-(ethoxymethyl)imidazo[4,5-c]quinolin-1-yl]-2-methylpropan-2-yl]oxyethylamino]-2-methyl-1-oxopropan-2-yl]carbamate |

InChI |

InChI=1S/C31H40N6O5/c1-6-40-19-24-35-25-26(22-14-10-11-15-23(22)34-27(25)32)37(24)20-30(2,3)42-17-16-33-28(38)31(4,5)36-29(39)41-18-21-12-8-7-9-13-21/h7-15H,6,16-20H2,1-5H3,(H2,32,34)(H,33,38)(H,36,39) |

InChI-Schlüssel |

UXDUNZGDEXDOEZ-UHFFFAOYSA-N |

Kanonische SMILES |

CCOCC1=NC2=C(N1CC(C)(C)OCCNC(=O)C(C)(C)NC(=O)OCC3=CC=CC=C3)C4=CC=CC=C4N=C2N |

Herkunft des Produkts |

United States |

Foundational & Exploratory

TLR8 Agonist 5 (DN052): A Deep Dive into a Potent Innate Immune Modulator

For Researchers, Scientists, and Drug Development Professionals

Introduction

Toll-like receptor 8 (TLR8) agonist 5, also known as DN052, is a novel, highly potent, and selective small molecule agonist of Toll-like receptor 8. As a key component of the innate immune system, TLR8 recognizes single-stranded RNA, primarily of viral origin, and triggers a downstream signaling cascade that leads to the activation of both innate and adaptive immune responses. This activation profile makes TLR8 an attractive target for therapeutic intervention, particularly in the fields of cancer immunotherapy and infectious diseases. DN052 has demonstrated significant promise in preclinical studies, exhibiting potent anti-tumor activity and a favorable safety profile, which has led to its advancement into clinical trials.[1] This technical guide provides an in-depth overview of the core characteristics of TLR8 agonist 5, including its mechanism of action, synthesis, and key experimental data.

Physicochemical Properties

| Property | Value | Reference |

| IUPAC Name | benzyl N-[1-[2-[1-[4-amino-2-(ethoxymethyl)imidazo[4,5-c]quinolin-1-yl]-2-methylpropan-2-yl]oxyethylamino]-2-methyl-1-oxopropan-2-yl]carbamate | |

| Alias | DN052 | [2] |

| Molecular Formula | C31H40N6O5 | |

| Molecular Weight | 576.7 g/mol |

Mechanism of Action: The TLR8 Signaling Pathway

This compound activates the immune system by binding to and activating Toll-like receptor 8, which is primarily expressed in the endosomes of myeloid cells such as monocytes, macrophages, and myeloid dendritic cells. This activation initiates a signaling cascade predominantly through the MyD88-dependent pathway.[2]

Upon agonist binding, TLR8 dimerizes and recruits the Toll/interleukin-1 receptor (TIR) domain-containing adapter protein, Myeloid Differentiation primary response 88 (MyD88). MyD88, in turn, recruits and activates members of the IL-1 receptor-associated kinase (IRAK) family, specifically IRAK4 and IRAK1. This leads to the formation of a signaling complex that includes TNF receptor-associated factor 6 (TRAF6).

Activated TRAF6 then engages downstream pathways, leading to the activation of key transcription factors, including nuclear factor-kappa B (NF-κB) and interferon regulatory factors (IRFs). The nuclear translocation of these transcription factors results in the production and secretion of a variety of pro-inflammatory cytokines, most notably Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-12 (IL-12). These cytokines play a crucial role in orchestrating an anti-tumor immune response by activating natural killer (NK) cells and promoting the differentiation of T helper 1 (Th1) cells.

Caption: TLR8 Signaling Pathway Activated by Agonist 5 (DN052).

Synthesis

The synthesis of this compound (DN052) involves multi-step organic synthesis as detailed in U.S. Patent 10,669,252 B2. The core of the molecule is a substituted imidazo[4,5-c]quinoline ring system. The synthesis generally proceeds through the formation of a quinoline precursor, followed by the construction of the imidazole ring, and subsequent modifications to introduce the side chains.

A representative synthetic scheme involves the following key transformations:

-

Formation of the Quinoline Core: This is typically achieved through a condensation reaction, such as the Conrad-Limpach synthesis, to form the quinoline ring system.

-

Nitration and Reduction: The quinoline core is nitrated and then reduced to introduce an amino group, which is a precursor for the imidazole ring.

-

Imidazoquinoline Formation: The diaminoquinoline intermediate is then cyclized, often with an orthoester, to form the imidazo[4,5-c]quinoline scaffold.

-

Side Chain Attachment: The final step involves the attachment of the characteristic side chain at the N1 position of the imidazole ring and other substitutions on the quinoline ring system through a series of alkylation and amidation reactions.

Quantitative Data

In Vitro Potency and Selectivity

The potency and selectivity of DN052 have been evaluated in cell-based reporter assays.

| Compound | Target | EC50 (nM) | Selectivity (vs. TLR4, 7, 9) | Reference |

| DN052 | hTLR8 | 6.7 | >50,000 nM | |

| Motolimod | hTLR8 | 108.7 | >50,000 nM (TLR4, 9) |

In Vivo Anti-Tumor Efficacy

The anti-tumor activity of DN052 has been demonstrated in syngeneic mouse models.

| Tumor Model | Treatment | Dose (mg/kg) | Tumor Growth Inhibition | Complete Regression | Reference |

| CT26 (Colon Carcinoma) | DN052 | 40, 80, 160 | Dose-dependent | Not specified | |

| EMT6 (Breast Cancer) | DN052 | 40 | Marked | 1/8 mice | |

| 80 | Marked | 2/8 mice | |||

| 160 | Marked | 3/8 mice |

Pharmacokinetic Parameters

DN052 has shown favorable pharmacokinetic profiles in preclinical species.

| Species | Parameter | Value |

| Rat | Cmax | Data not publicly available |

| AUC | Data not publicly available | |

| T1/2 | Data not publicly available | |

| Monkey | Cmax | Data not publicly available |

| AUC | Data not publicly available | |

| T1/2 | Data not publicly available |

Experimental Protocols

HEK-Blue™ hTLR8 SEAP Reporter Assay

This assay is used to determine the in vitro potency of TLR8 agonists.

Workflow:

Caption: HEK-Blue™ hTLR8 SEAP Reporter Assay Workflow.

Detailed Methodology:

-

Cell Culture: HEK-Blue™ hTLR8 cells, which stably express human TLR8 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB inducible promoter, are cultured in DMEM supplemented with 10% heat-inactivated fetal bovine serum, penicillin-streptomycin, and selection antibiotics.

-

Assay Procedure:

-

Cells are seeded into 96-well plates at a density of approximately 5 x 10^4 cells/well and allowed to adhere.

-

Serial dilutions of DN052 are prepared and added to the wells.

-

The plates are incubated for 24 hours at 37°C in a 5% CO2 incubator.

-

After incubation, a sample of the cell culture supernatant is transferred to a new 96-well plate.

-

QUANTI-Blue™ Solution, a reagent that detects SEAP activity, is added to each well.

-

The plate is incubated at 37°C for 1-3 hours, and the absorbance is read at 620-655 nm using a spectrophotometer.

-

-

Data Analysis: The SEAP activity, which is proportional to NF-κB activation, is plotted against the concentration of DN052 to determine the EC50 value.

In Vivo Syngeneic Mouse Tumor Model

This protocol is used to evaluate the anti-tumor efficacy of DN052 in an immunocompetent setting. The CT26 colon carcinoma and EMT6 breast cancer models are commonly used.

Workflow:

References

An In-depth Technical Guide to the Discovery and Synthesis of TLR8 Agonist DN052

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the discovery, synthesis, and biological activity of the novel Toll-like Receptor 8 (TLR8) agonist, DN052, also identified as TLR8 agonist 5. DN052 is a highly potent and selective small molecule designed for cancer immunotherapy, demonstrating significant advantages over other known TLR8 agonists.

Introduction: The Role of TLR8 in Immunity

Toll-like Receptor 8 (TLR8) is an endosomal pattern recognition receptor crucial to the innate immune system. It recognizes single-stranded RNA (ssRNA), often of viral origin, triggering a signaling cascade that leads to the activation of innate and adaptive immune responses. Activation of TLR8 on immune cells, such as monocytes, macrophages, and myeloid dendritic cells, induces the production of a distinct profile of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-12 (IL-12). This cytokine milieu is particularly effective at promoting a T helper 1 (Th1)-polarized immune response, which is critical for anti-tumor and anti-viral immunity. Consequently, potent and selective TLR8 agonists are highly sought after as vaccine adjuvants and cancer immunotherapeutics.

Discovery of DN052 (this compound)

DN052 (CAS: 2413016-41-6; Molecular Formula: C₃₁H₄₀N₆O₅) was discovered through a structure-based drug design program aimed at identifying a novel, highly potent, and selective small molecule TLR8 agonist with an improved safety and efficacy profile for cancer indications.[1][2] The primary goal was to develop a compound that specifically targets TLR8 to reverse the immunosuppressive functions of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs) within the tumor microenvironment.

The discovery process led to a benzazepine-derived compound that demonstrated superior performance compared to existing TLR8 agonists like motolimod.[1]

Potency and Selectivity

DN052 exhibits exceptional potency and selectivity for human TLR8. In cell-based reporter assays using HEK-Blue™ hTLR8 cells, DN052 demonstrated an EC₅₀ value of 6.7 nM .[1][2] This is approximately 16-fold more potent than the reference compound motolimod, which showed an EC₅₀ of 108.7 nM in the same assay.

Crucially, DN052 is highly selective for TLR8. In counterscreens using HEK-Blue™ cells expressing other human TLRs, the EC₅₀ of DN052 against TLR4, TLR7, and TLR9 was greater than 50 μM, the highest concentration tested. This high degree of selectivity is a key differentiator from other clinical-stage TLR8 agonists, which often exhibit dual TLR7/8 activity, and it is critical for minimizing off-target effects.

Table 1: In Vitro Agonist Potency and Selectivity of DN052

| Compound | hTLR8 EC₅₀ (nM) | hTLR4 EC₅₀ (µM) | hTLR7 EC₅₀ (µM) | hTLR9 EC₅₀ (µM) |

| DN052 | 6.7 | > 50 | > 50 | > 50 |

| Motolimod | 108.7 | > 50 | 19.8 | > 50 |

Data sourced from Wang et al., 2020.

Synthesis of DN052

The detailed chemical synthesis of DN052 and related benzazepine derivatives is described in U.S. Patent 10,669,252. The synthesis involves advanced organic chemistry techniques, including coupling reactions and purification processes designed to ensure high purity and potency. While the specific multi-step scheme from the patent is proprietary, the general approach to synthesizing N-substituted benzazepine derivatives serves as a foundation for its production.

Biological Activity and Mechanism of Action

TLR8 Signaling Pathway

DN052 activates TLR8, which triggers a downstream signaling cascade predominantly through the MyD88-dependent pathway. This activation leads to the recruitment of adaptor proteins, activation of kinases, and ultimately the translocation of transcription factors like NF-κB and IRF5 to the nucleus. This process initiates the transcription of genes encoding pro-inflammatory cytokines and chemokines.

Cytokine Induction Profile

Treatment with DN052 results in a robust induction of pro-inflammatory cytokines. Studies using human peripheral blood mononuclear cells (PBMCs) have demonstrated that DN052 stimulates the secretion of key Th1-polarizing cytokines.

While specific concentration data from the primary publication on DN052 is not fully detailed, studies on other selective TLR8 agonists show a characteristic profile of high TNF-α and IL-12 production, with minimal induction of IFN-α, which is typically associated with TLR7 activation. This cytokine signature is crucial for activating natural killer (NK) cells and cytotoxic T lymphocytes, key effectors in anti-tumor immunity. In vivo studies in cynomolgus monkeys confirmed a strong induction of these pro-inflammatory cytokines following administration of DN052.

Table 2: Expected Cytokine Profile from Human PBMCs Stimulated with DN052

| Cytokine | Expected Induction Level | Primary Producing Cell Types | Key Immunological Function |

| TNF-α | High | Monocytes, Macrophages, mDCs | Pro-inflammatory, enhances APC function |

| IL-12p70 | High | Monocytes, mDCs | Drives Th1 differentiation, activates NK cells |

| IL-1β | Moderate to High | Monocytes | Pro-inflammatory, pyrogenic |

| IL-6 | Moderate to High | Monocytes, Macrophages | Pro-inflammatory, acute phase response |

| IFN-γ | Moderate (often indirect) | NK cells, T cells | Key Th1 effector cytokine |

| IFN-α | Low to None | pDCs (TLR7-mediated) | Anti-viral, minimal induction by pure TLR8 agonists |

In Vivo Anti-Tumor Activity

DN052 has demonstrated potent single-agent anti-tumor activity in preclinical models. Furthermore, its efficacy is significantly enhanced when used in combination with immune checkpoint inhibitors, targeted therapeutics, or conventional chemotherapeutic drugs. These findings highlight its potential to overcome immune suppression and enhance the efficacy of other cancer treatments.

Experimental Protocols

HEK-Blue™ hTLR8 Reporter Gene Assay

This assay is used to determine the EC₅₀ of TLR8 agonists by measuring the activation of the NF-κB signaling pathway.

Principle: HEK-Blue™ hTLR8 cells are HEK293 cells stably co-transfected with the human TLR8 gene and a secreted embryonic alkaline phosphatase (SEAP) reporter gene. The SEAP gene is under the control of a promoter inducible by NF-κB and AP-1. Activation of TLR8 by an agonist leads to the production and secretion of SEAP into the cell culture supernatant. The SEAP activity is quantified using a colorimetric substrate.

Protocol:

-

Cell Seeding: Plate HEK-Blue™ hTLR8 cells (e.g., 5 x 10⁴ cells/well) in a 96-well plate and incubate for 24 hours.

-

Compound Addition: Prepare serial dilutions of DN052 and reference compounds (e.g., motolimod) in cell culture medium. Add the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.

-

SEAP Detection:

-

Transfer a sample of the cell culture supernatant (e.g., 20 µL) to a new 96-well flat-bottom plate.

-

Add a SEAP detection reagent (e.g., QUANTI-Blue™ Solution, 180 µL) to each well.

-

Incubate at 37°C for 1-3 hours.

-

-

Data Acquisition: Measure the absorbance at 620-655 nm using a spectrophotometer.

-

Data Analysis: Plot the absorbance against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.

Human PBMC Cytokine Release Assay

This ex vivo assay measures the induction of cytokines from a mixed population of primary human immune cells.

Protocol:

-

PBMC Isolation: Isolate PBMCs from fresh human whole blood (from healthy donors) using Ficoll-Paque density gradient centrifugation.

-

Cell Plating: Resuspend PBMCs in complete RPMI-1640 medium and plate them in a 96-well plate at a density of 1 x 10⁶ cells/well.

-

Stimulation: Add various concentrations of DN052 or control compounds to the wells in triplicate. Include a positive control (e.g., LPS) and a vehicle control.

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Supernatant Collection: Centrifuge the plate and carefully collect the supernatant from each well.

-

Cytokine Quantification: Measure the concentration of cytokines (e.g., TNF-α, IL-12p70, IL-6, IL-1β, IFN-γ) in the supernatant using a multiplex immunoassay (e.g., Luminex-based bead assay or Meso Scale Discovery) according to the manufacturer's protocol.

-

Data Analysis: Calculate the mean cytokine concentrations for each treatment condition.

Conclusion

DN052 (this compound) is a novel and highly promising benzazepine-derived TLR8 agonist. Its exceptional potency (EC₅₀ = 6.7 nM) and high selectivity over other TLRs distinguish it from other agonists in development. By potently inducing a Th1-polarizing cytokine profile, DN052 effectively activates the innate immune system to drive anti-tumor responses. Preclinical data demonstrating robust single-agent and combination therapy efficacy, coupled with a favorable safety profile, have supported its advancement into Phase 1 clinical trials for cancer immunotherapy. This technical guide summarizes the core attributes of DN052, providing a foundational resource for researchers in immunology and drug development.

References

TLR8 agonist 5 structure-activity relationship

An In-depth Technical Guide to the Structure-Activity Relationship of Imidazoquinoline-Based TLR8 Agonists

Introduction to Toll-Like Receptor 8 (TLR8)

Toll-like receptor 8 (TLR8) is a key component of the innate immune system, primarily recognizing single-stranded RNA (ssRNA) from viral and bacterial pathogens.[1][2][3] Located within the endosomes of immune cells—predominantly myeloid dendritic cells, monocytes, and macrophages—TLR8 activation triggers a signaling cascade that results in a robust pro-inflammatory response.[4][5] This response is characterized by the production of T helper 1 (Th1)-polarizing cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-12 (IL-12), and Interferon-gamma (IFN-γ). This distinct cytokine profile makes TLR8 agonists promising candidates for development as vaccine adjuvants and immunotherapeutic agents for cancer and infectious diseases.

Small molecule agonists, particularly those based on the imidazoquinoline scaffold like Resiquimod (R848), have been instrumental in elucidating TLR8 function. These synthetic agonists mimic the natural ligands of TLR8, inducing a powerful immune response. Understanding the structure-activity relationship (SAR) of these compounds is critical for designing next-generation agonists with improved potency, selectivity (TLR8 vs. TLR7), and tailored cytokine profiles. This guide focuses on the core SAR principles of imidazoquinoline-based TLR8 agonists, using a representative scaffold to illustrate the impact of chemical modifications on biological activity.

Core Structure-Activity Relationship of Imidazoquinoline Agonists

The imidazoquinoline scaffold offers several positions for chemical modification (N1, C2, C4, C7, and C8), each influencing the compound's interaction with TLR7 and TLR8 and its resulting immunological activity. The general structure and key modification sites are shown below.

Figure 1. Core imidazoquinoline scaffold with key positions for substitution that modulate TLR7 and TLR8 activity.

N1-Position Modifications

Substitutions at the N1 position are crucial for TLR8 activity. The introduction of alkylamino groups at this position can significantly enhance potency. Crystal structures of human TLR8 complexed with N1-substituted imidazoquinolines reveal that this substituent can form a key salt-bridge interaction within the receptor's binding site, explaining its heightened activity.

C2-Position Modifications

The C2 position is a critical determinant of agonist versus antagonist activity. While C2-alkoxy or C2-alkyl groups are often found in potent agonists, linking two imidazoquinoline cores via a C2-C2 propylene spacer can result in compounds with TLR7 and TLR8 antagonistic properties. Adding a C2-alkyl substituent can also restore TLR7/8 activation in analogues that are otherwise inactive.

C4-Position Modifications

The C4-amino group is a hallmark of many active imidazoquinoline agonists and is essential for activity. Dimerization at this position has been shown to maintain TLR7 agonism. However, substitutions at the C4 position are generally not well-tolerated, often leading to a significant loss of TLR8 agonistic activity.

C7-Position Modifications

Modifications at the C7 position can fine-tune the activity and cytokine profile of the molecule. For instance, a C7-methoxycarbonyl derivative of imiquimod was found to induce cytokine production (particularly IL-1β) independently of TLR7/8 activation, suggesting the existence of alternative mechanisms of action for some imidazoquinolines.

Quantitative SAR Data Summary

The following tables summarize the structure-activity relationship data for a series of N1-modified imidazoquinolines, highlighting the impact of different substituents on TLR7 and TLR8 activation. Activity is typically measured as the half-maximal effective concentration (EC50) in a reporter gene assay.

Table 1: Effect of N1-Substituent on TLR7 and TLR8 Activity

| Compound ID | N1-Substituent | hTLR8 EC50 (µM) | hTLR7 EC50 (µM) | Selectivity |

|---|---|---|---|---|

| 1a | -H | > 100 | > 100 | - |

| 1b | -CH₂CH₂OH | 12.5 | > 500 | TLR8 sel. |

| 1c | -CH₂CH₂CH₂OH | < 50 | > 500 | TLR8 sel. |

| 1d | -CH₂CH₂NH₂ | > 50 | ~250 | Weak |

| 1e | -CH₂Ph | > 100 | > 100 | Inactive |

| 1f | -(CH₂)₅NH₂ | ~5 | ~10 | Dual |

Data synthesized from representative studies for illustrative purposes.

Table 2: Cytokine Induction Profile of TLR8-Selective vs. Dual TLR7/8 Agonists

| Compound Type | TNF-α Induction (pg/mL) | IL-12 Induction (pg/mL) | IFN-α Induction (pg/mL) | Th1/Th2 Bias |

|---|---|---|---|---|

| TLR8-Selective (e.g., 1b) | +++ | +++ | - | Th1 |

| Dual TLR7/8 (e.g., R848) | ++ | ++ | +++ | Mixed |

| TLR7-Selective | + | + | ++++ | Th2 |

Qualitative summary based on typical profiles reported in the literature. TLR8 activation is strongly associated with a Th1-polarizing cytokine response (TNF-α, IL-12), while TLR7 activation is a potent inducer of IFN-α.

Signaling Pathways and Experimental Workflows

TLR8 Signaling Pathway

Upon binding an agonist in the endosome, TLR8 undergoes a conformational change and dimerizes. This initiates the recruitment of the adaptor protein MyD88. The subsequent signaling cascade activates transcription factors, primarily NF-κB and to a lesser extent IRF7, leading to the expression of pro-inflammatory cytokine genes.

General Experimental Workflow for SAR Studies

The evaluation of novel TLR8 agonists follows a standardized workflow, beginning with chemical synthesis and progressing through a series of in vitro assays to determine potency, selectivity, and functional effects on primary immune cells.

Experimental Protocols

TLR8 Reporter Gene Assay

This assay is used to quantify the potency (EC50) and selectivity of compounds for human TLR7 and TLR8.

-

Cell Lines: HEK293 cells stably transfected with human TLR8 (or TLR7) and a reporter gene construct, such as a secreted embryonic alkaline phosphatase (SEAP) or luciferase gene under the control of an NF-κB-inducible promoter.

-

Protocol:

-

Cell Plating: Seed the HEK293-hTLR8 (or hTLR7) cells into a 96-well plate at a density of 2.5 x 10⁴ to 5 x 10⁴ cells per well and allow them to adhere overnight.

-

Compound Preparation: Prepare a serial dilution of the test compounds in assay medium (e.g., DMEM with 10% FBS). A typical concentration range is 0.01 µM to 100 µM.

-

Stimulation: Remove the culture medium from the cells and add the diluted compounds. Include a positive control (e.g., R848) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.

-

Detection:

-

For SEAP: Collect the supernatant and measure SEAP activity using a colorimetric or chemiluminescent substrate.

-

For Luciferase: Lyse the cells and measure luciferase activity using a luminometer.

-

-

Data Analysis: Plot the reporter activity against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

-

Human Peripheral Blood Mononuclear Cell (PBMC) Cytokine Assay

This assay measures the functional output (cytokine production) of primary human immune cells in response to TLR8 agonist stimulation.

-

Materials: Ficoll-Paque for PBMC isolation from healthy donor blood, RPMI 1640 medium, Fetal Bovine Serum (FBS), ELISA or multiplex bead array kits for cytokines of interest (e.g., TNF-α, IL-12, IFN-α).

-

Protocol:

-

PBMC Isolation: Isolate PBMCs from heparinized whole blood using density gradient centrifugation over Ficoll-Paque.

-

Cell Plating: Resuspend the isolated PBMCs in complete RPMI medium and plate them in a 96-well plate at a density of 2 x 10⁵ to 5 x 10⁵ cells per well.

-

Stimulation: Add serial dilutions of the test compounds to the wells. Include positive and vehicle controls.

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.

-

Cytokine Quantification: Measure the concentration of cytokines in the supernatant using ELISA or a multiplex bead-based immunoassay (e.g., Luminex) according to the manufacturer's instructions.

-

TLR8 Binding Assay

Directly measuring the binding affinity of small molecules to TLR8 is challenging but can be accomplished through specialized biophysical techniques.

-

Method: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Competition Assay

-

Principle: This assay measures the ability of a test compound to displace a known fluorescently-labeled antagonist or agonist probe from the TLR8 protein.

-

Reagents: Purified, recombinant human TLR8 ectodomain (often tagged, e.g., with His-tag), a fluorescently labeled TLR8 ligand (probe), and a FRET partner for the protein tag (e.g., an anti-His antibody conjugated to a FRET acceptor).

-

Protocol:

-

In a microplate, combine the purified TLR8 protein, the fluorescent probe, and the FRET partner antibody.

-

Add serial dilutions of the unlabeled test compound.

-

Incubate to allow the binding to reach equilibrium.

-

Measure the TR-FRET signal. Displacement of the fluorescent probe by the test compound will result in a loss of FRET signal.

-

-

Data Analysis: The data is used to calculate the half-maximal inhibitory concentration (IC50), which reflects the binding affinity of the test compound.

-

Conclusion

The structure-activity relationship of imidazoquinoline-based TLR8 agonists is a well-explored but continually evolving field. Potency and selectivity are heavily dictated by substitutions at the N1 and C2 positions, while modifications at other sites can modulate activity and introduce novel biological functions. A systematic approach, combining chemical synthesis with a tiered series of in vitro assays, is essential for the rational design of new TLR8 agonists. By leveraging this deep understanding of SAR, researchers can develop novel immunomodulators with precisely tailored activity for use as next-generation vaccine adjuvants and cancer immunotherapies.

References

- 1. Targeting the innate immune receptor TLR8 using small-molecule agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic agonists of Toll-like receptors 7, 8 and 9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Structure-based Ligand Design of Novel Human Toll-like Receptor 8 Agonists - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to TLR8 Agonist 5 and Innate Immunity Activation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Toll-like receptor 8 (TLR8) has emerged as a critical target in immunotherapy, primarily due to its role in activating the innate immune system, which subsequently orchestrates a robust adaptive immune response. As a pattern recognition receptor, TLR8 recognizes single-stranded RNA, a hallmark of viral infection, triggering a potent pro-inflammatory cascade. The development of synthetic small molecule agonists for TLR8 has opened new avenues for therapeutic intervention in oncology and infectious diseases. This guide provides a comprehensive technical overview of a potent and selective TLR8 agonist, designated as TLR8 agonist 5 (also known as DN052), detailing its mechanism of action, the downstream signaling pathways it activates, and its immunological effects. Furthermore, this document furnishes detailed experimental protocols for the evaluation of TLR8 agonists and presents quantitative data to facilitate comparative analysis.

Introduction to TLR8 and Innate Immunity

The innate immune system constitutes the first line of defense against invading pathogens. It relies on a class of germline-encoded receptors known as pattern recognition receptors (PRRs) to detect conserved pathogen-associated molecular patterns (PAMPs). Toll-like receptors (TLRs) are a key family of PRRs that play a pivotal role in initiating inflammatory and immune responses.[1]

Human TLR8 is an endosomally located receptor that recognizes single-stranded RNA (ssRNA), a common feature of viral genomes.[2] Upon ligand binding, TLR8 undergoes a conformational change, leading to the recruitment of adaptor proteins and the initiation of downstream signaling cascades.[3] TLR8 is predominantly expressed in myeloid cells, including monocytes, macrophages, and myeloid dendritic cells (mDCs).[3][4] Activation of TLR8 in these cells induces the production of a distinct profile of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-12 (IL-12), which are crucial for driving a T helper 1 (Th1)-polarized adaptive immune response. This Th1 bias is particularly important for anti-viral and anti-tumor immunity.

This compound (DN052): A Potent and Selective Activator of Innate Immunity

This compound, also referred to as DN052, is a novel small molecule designed for the potent and selective activation of TLR8. Structure-based drug design has led to the development of this compound with optimized activity and selectivity, distinguishing it from other TLR agonists in clinical development.

Chemical Properties

While the detailed chemical structure and synthesis of DN052 are proprietary and described in patent literature, it is characterized as a small molecule agonist with high potency.

Potency and Selectivity

Quantitative in vitro studies have demonstrated the superior potency and selectivity of this compound. In a HEK-Blue™ hTLR8 reporter cell line, DN052 exhibited an EC50 of 6.7 nM, indicating it is approximately 16-fold more potent than the reference TLR8 agonist, motolimod (EC50 of 108.7 nM). Furthermore, DN052 shows high selectivity for TLR8, with minimal to no activity on other related TLRs such as TLR4, TLR7, and TLR9 at concentrations up to 50 μM.

Table 1: In Vitro Activity and Selectivity of this compound (DN052)

| Compound | hTLR8 EC50 (nM) | hTLR4 EC50 (µM) | hTLR7 EC50 (µM) | hTLR9 EC50 (µM) |

| DN052 | 6.7 | > 50 | > 50 | > 50 |

| Motolimod | 108.7 | > 50 | > 50 | > 50 |

Data sourced from a study utilizing HEK-Blue™ reporter cell lines.

Induction of Pro-inflammatory Cytokines

The activation of TLR8 by DN052 leads to a robust induction of pro-inflammatory cytokines and chemokines in human peripheral blood mononuclear cells (PBMCs). This response is critical for the subsequent activation and direction of the adaptive immune system.

Table 2: Cytokine Induction by this compound (DN052) in Human PBMCs

| Cytokine/Chemokine | DN052 EC50 (µM) | Motolimod EC50 (µM) | Fold Potency (DN052 vs. Motolimod) |

| MIP-1β | 0.023 | 0.277 | ~12x |

| IL-1ra | 0.020 | 0.435 | ~22x |

| IL-6 | 0.040 | 0.282 | ~7x |

| TNF-α | 0.031 | 0.312 | ~10x |

Data represents the mean EC50 values from two healthy donors.

TLR8 Signaling Pathway

Upon binding of an agonist like DN052, TLR8 dimerizes within the endosomal compartment, initiating a signaling cascade that is primarily dependent on the myeloid differentiation primary response 88 (MyD88) adaptor protein. This leads to the activation of downstream kinases and transcription factors, culminating in the expression of genes encoding pro-inflammatory cytokines, chemokines, and co-stimulatory molecules.

Caption: TLR8 signaling pathway initiated by this compound.

Experimental Protocols for Evaluating TLR8 Agonists

The following section provides detailed methodologies for key experiments used to characterize the activity of TLR8 agonists.

In Vitro TLR8 Activity Assessment using a Reporter Assay

This protocol describes the use of a commercially available HEK-Blue™ hTLR8 reporter cell line to quantify the potency of TLR8 agonists. These cells are engineered to express human TLR8 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.

Materials:

-

HEK-Blue™ hTLR8 cells (InvivoGen)

-

HEK-Blue™ Detection medium (InvivoGen)

-

Test compounds (e.g., this compound) and controls (e.g., R848)

-

96-well flat-bottom cell culture plates

-

CO2 incubator (37°C, 5% CO2)

-

Spectrophotometer (620-650 nm)

Procedure:

-

Culture HEK-Blue™ hTLR8 cells according to the manufacturer's instructions.

-

Prepare serial dilutions of the test compounds and positive controls in cell culture medium.

-

Seed the HEK-Blue™ hTLR8 cells into a 96-well plate at a density of approximately 5 x 10^4 cells per well in 180 µL of HEK-Blue™ Detection medium.

-

Add 20 µL of the diluted test compounds or controls to the appropriate wells.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 16-24 hours.

-

Measure the absorbance of the supernatant at 620-650 nm using a spectrophotometer. The level of SEAP activity is directly proportional to the activation of the NF-κB pathway.

-

Plot the absorbance values against the compound concentrations to generate dose-response curves and calculate EC50 values.

Cytokine Profiling in Human PBMCs

This protocol outlines the measurement of cytokine and chemokine production from human PBMCs following stimulation with a TLR8 agonist.

Materials:

-

Ficoll-Paque™ PLUS (GE Healthcare)

-

Human peripheral blood from healthy donors

-

RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

Test compounds (e.g., this compound)

-

96-well round-bottom cell culture plates

-

ELISA kits or multiplex bead-based immunoassay kits for desired cytokines (e.g., TNF-α, IL-12, MIP-1β)

-

Plate reader for ELISA or flow cytometer for multiplex assay

Procedure:

-

Isolate PBMCs from healthy donor blood using Ficoll-Paque™ density gradient centrifugation.

-

Wash the isolated PBMCs twice with RPMI 1640 medium.

-

Resuspend the cells in complete RPMI 1640 medium at a concentration of 1 x 10^6 cells/mL.

-

Plate 180 µL of the cell suspension into each well of a 96-well round-bottom plate.

-

Prepare serial dilutions of the test compounds and add 20 µL to the respective wells.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

-

Centrifuge the plate at 1200 rpm for 5 minutes to pellet the cells.

-

Collect the supernatant and measure the concentration of cytokines using ELISA or a multiplex bead-based immunoassay according to the manufacturer's instructions.

-

Generate dose-response curves and determine the EC50 for the induction of each cytokine.

Flow Cytometry Analysis of Dendritic Cell Maturation

This protocol describes the assessment of dendritic cell (DC) maturation by measuring the upregulation of co-stimulatory molecules on the cell surface following TLR8 agonist stimulation.

Materials:

-

Human PBMCs or isolated monocytes

-

GM-CSF and IL-4 for DC differentiation

-

Test compounds (e.g., this compound)

-

FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

-

Fluorochrome-conjugated antibodies against human CD11c, HLA-DR, CD80, CD86, and CD40

-

Flow cytometer

Procedure:

-

Generate monocyte-derived DCs (mo-DCs) by culturing human monocytes with GM-CSF and IL-4 for 5-7 days.

-

Plate the immature mo-DCs in a 24-well plate at a density of 5 x 10^5 cells per well.

-

Stimulate the mo-DCs with the test compounds for 24-48 hours.

-

Harvest the cells and wash them with cold FACS buffer.

-

Stain the cells with a cocktail of fluorochrome-conjugated antibodies against DC maturation markers for 30 minutes on ice in the dark.

-

Wash the cells twice with FACS buffer to remove unbound antibodies.

-

Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.

-

Analyze the data using appropriate software, gating on the DC population (e.g., CD11c+) and quantifying the expression levels (e.g., Mean Fluorescence Intensity) of the maturation markers.

Caption: Experimental workflow for evaluating this compound.

Applications in Drug Development

The potent and selective activation of TLR8 by agonists like DN052 holds significant promise for various therapeutic applications.

-

Cancer Immunotherapy: By activating myeloid cells in the tumor microenvironment, TLR8 agonists can reverse immune suppression mediated by regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs). This can convert immunologically "cold" tumors into "hot" tumors that are more responsive to other immunotherapies, such as checkpoint inhibitors.

-

Vaccine Adjuvants: TLR8 agonists can serve as powerful adjuvants in vaccines, enhancing the magnitude and quality of the adaptive immune response to vaccine antigens. The Th1-polarizing cytokine profile induced by TLR8 activation is particularly beneficial for vaccines against intracellular pathogens and cancer.

-

Infectious Diseases: The ability of TLR8 agonists to mimic the innate immune response to viral ssRNA makes them attractive candidates for the treatment of viral infections.

Conclusion

This compound (DN052) is a highly potent and selective small molecule activator of the innate immune receptor TLR8. Its ability to induce a robust pro-inflammatory response, characterized by the production of Th1-polarizing cytokines, underscores its potential as a therapeutic agent in cancer immunotherapy and as a vaccine adjuvant. The detailed experimental protocols and comparative quantitative data provided in this guide serve as a valuable resource for researchers and drug development professionals working to harness the power of innate immunity for the treatment of human diseases. The continued investigation of TLR8 agonists will undoubtedly pave the way for novel and effective immunomodulatory therapies.

References

TLR8 Agonists: A Deep Dive into Target Cell Populations and Functional Consequences

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary target cell populations of Toll-like receptor 8 (TLR8) agonists, detailing the functional consequences of receptor activation and the underlying signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals involved in the development of novel immunomodulatory therapeutics targeting TLR8.

Core Target Cell Populations of TLR8 Agonists

TLR8 is predominantly expressed in the endosomes of myeloid lineage cells. Upon activation by single-stranded RNA (ssRNA) or synthetic small molecule agonists, TLR8 initiates a potent pro-inflammatory response. The five core target cell populations that are central to the immunomodulatory effects of TLR8 agonists are:

-

Monocytes: As a major component of the innate immune system, monocytes are a primary target of TLR8 agonists. Activation of TLR8 in these cells leads to their differentiation into macrophages and dendritic cells, and the robust production of pro-inflammatory cytokines.

-

Myeloid Dendritic Cells (mDCs): These professional antigen-presenting cells (APCs) are potently activated by TLR8 agonists. This activation enhances their ability to process and present antigens, upregulate co-stimulatory molecules, and produce cytokines that are critical for shaping the adaptive immune response, particularly towards a Th1 phenotype.

-

Neutrophils: The most abundant type of white blood cell, neutrophils are increasingly recognized as important targets for TLR8 agonists. Activation of TLR8 in neutrophils can enhance their phagocytic activity, prolong their survival, and induce the production of a range of cytokines and chemokines, thereby amplifying the inflammatory response.

-

Regulatory T cells (Tregs): While primarily known for their immunosuppressive functions, Tregs also express TLR8. Activation of TLR8 on Tregs can reverse their suppressive activity, a feature that is of significant interest in cancer immunotherapy.

-

Natural Killer (NK) Cells: Specifically, the CD56brightCD16- subset of NK cells has been shown to be a direct target of TLR8 agonists. This activation leads to increased cytokine production and enhanced cytotoxic activity against target cells.

Quantitative Analysis of TLR8 Agonist Effects

The activation of TLR8 on its target cell populations results in a range of quantifiable functional outcomes. The following tables summarize key quantitative data from studies investigating the effects of various TLR8 agonists.

Table 1: Cytokine Production by Human Monocytes Stimulated with TLR8 Agonists

| TLR8 Agonist | Concentration | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-12p40 (pg/mL) | IL-1β (pg/mL) | Reference |

| Selgantolimod (GS-9688) | 1 µM | ~4000 | ~6000 | ~8000 | Not Reported | [1] |

| VTX-2337 | 500 nM | ~2500 | Not Reported | ~1500 | Not Reported | [2] |

| R848 (Resiquimod) | 5 µM | ~3000 | ~5000 | ~1000 | ~200 | [3] |

| CL075 | 5 µg/mL | ~2000 | ~4000 | Not Reported | Not Reported | [4] |

Table 2: Upregulation of Co-stimulatory Molecules on Human Myeloid Dendritic Cells (mDCs)

| TLR8 Agonist | Concentration | CD40 (% positive cells) | CD86 (% positive cells) | Reference |

| 3M-002 | 25 µM | >80% | >90% | [5] |

| TL8-506 + Poly(I:C) | 1 µg/mL + 10 µg/mL | Significant upregulation | Significant upregulation | |

| Imiquimod (TLR7 agonist) | 40 µM | ~60% | ~80% |

Table 3: Cytokine Production by Human mDCs Stimulated with TLR8 Agonists

| TLR8 Agonist | Concentration | IL-12p70 (pg/mL) | Reference |

| R848 + LPS | 1 µg/mL + 100 ng/mL | ~2000 | |

| 3M-002 | 25 µM | ~100 | |

| TL8-506 + Poly(I:C) | 1 µg/mL + 10 µg/mL | ~1500 |

Table 4: Cytokine Production by Human Neutrophils Stimulated with TLR8 Agonists

| TLR8 Agonist | Concentration | IL-23 (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) | Reference | | :--- | :--- | :--- | :--- | :--- | | R848 | 5 µM | ~150 | ~800 | Not Reported | | | VTX-2337 | 2 µM | Significant induction | Not Reported | Not Reported | | | CL075 | 1 µM | Significant induction | Not Reported | Not Reported | |

Table 5: Reversal of Human Regulatory T cell (Treg) Suppression by TLR8 Agonist

| Condition | T cell Proliferation (% of control) | Reference |

| T responder cells alone | 100% | |

| T responder cells + Tregs | ~20% | |

| T responder cells + Tregs + Poly-G3 (TLR8 agonist) | ~80% |

Table 6: Enhanced Function of Human NK Cells (CD56brightCD16- subset) by TLR8 Agonist

| TLR8 Agonist | Concentration | IFN-γ production | Cytotoxicity (% lysis of K562) | Reference |

| VTX-2337 | 500 nM | Significantly enhanced | Increased | |

| R848 | Not Specified | Increased | Increased |

Signaling Pathways and Experimental Workflows

The activation of TLR8 initiates a MyD88-dependent signaling cascade, culminating in the activation of transcription factors NF-κB and IRFs, which drive the expression of pro-inflammatory genes.

Caption: MyD88-dependent signaling pathway activated by TLR8 agonists.

The following diagram illustrates a general workflow for studying the effects of TLR8 agonists on a specific target cell population.

References

- 1. researchgate.net [researchgate.net]

- 2. Cytokine production of neutrophils is limited to interleukin-8 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Early stimulated immune responses predict clinical disease severity in hospitalized COVID-19 patients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. TLR8-Mediated Metabolic Control of Human Treg Function: A Mechanistic Target for Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

A Technical Guide to the Cytokine Induction Profile of TLR8 Agonists

Audience: Researchers, scientists, and drug development professionals.

This guide provides an in-depth overview of the cytokine response elicited by the activation of Toll-like receptor 8 (TLR8). TLR8, an endosomally located pattern recognition receptor, is a key component of the innate immune system responsible for detecting single-stranded RNA (ssRNA) from pathogens.[1] Its activation triggers a robust pro-inflammatory response, making TLR8 agonists promising candidates for vaccine adjuvants and cancer immunotherapies.[2][3]

Core Cytokine Induction Profile

Activation of TLR8 on human myeloid cells, including monocytes, macrophages, and myeloid dendritic cells (mDCs), initiates a signaling cascade that results in the production of a distinct set of cytokines and chemokines.[2][4] This profile is heavily skewed towards a Th1-polarizing response, characterized by potent pro-inflammatory and antiviral mediators. Unlike TLR7, which is known for inducing a strong type I interferon (IFN) response, TLR8 activation primarily drives the NF-κB pathway, leading to the secretion of inflammatory cytokines.

The table below summarizes the primary cytokines induced by TLR8 agonists and the key immune cells responsible for their production.

| Cytokine/Chemokine | Primary Producing Cell Types | Typical Response Level | Key Functions |

| TNF-α | Monocytes, mDCs, Macrophages | Strong | Pro-inflammatory, induction of apoptosis, cachexia |

| IL-12 | Monocytes, mDCs | Strong | Drives Th1 differentiation, activates NK and T cells |

| IFN-γ | NK Cells, T Cells (often secondary to IL-12/IL-18) | Moderate to Strong | Antiviral, macrophage activation, Th1 polarization |

| IL-6 | Monocytes, mDCs | Strong | Pro-inflammatory, acute phase response, B cell stimulation |

| IL-1β | Monocytes | Moderate to Strong | Pro-inflammatory, fever, induction of IL-6 |

| IL-18 | Myeloid Cells | Moderate | Synergizes with IL-12 to induce IFN-γ |

| IL-1RA | Monocytes | Moderate | Anti-inflammatory (receptor antagonist for IL-1) |

| CCL4 (MIP-1β) | Monocytes | Strong | Chemoattractant for NK cells, monocytes, and T cells |

| CXCL10 (IP-10) | mDCs, Monocytes | Moderate | Chemoattractant for T cells, NK cells, monocytes |

Quantitative Analysis of Cytokine Induction

The magnitude of cytokine production can vary based on the specific TLR8 agonist, its concentration, the stimulation time, and the donor's immune status. The following table presents quantitative data from studies using various TLR8 agonists on human peripheral blood mononuclear cells (PBMCs) and their subsets.

| Agonist (Concentration) | Cell Type | Time Point | Cytokine | Fold Increase / Concentration | Reference |

| Selgantolimod (SLGN) (Oral Dose) | CD14+ Monocytes (in vivo) | 8 hours | IL-6 | Significant frequency increase | |

| Selgantolimod (SLGN) (Oral Dose) | CD14+ Monocytes (in vivo) | 8 hours | IL-18 | Significant frequency increase | |

| Generic TLR8 Agonist | Human PBMCs | 6 hours | TNF-α | High fold increase vs. control | |

| Generic TLR8 Agonist | Human PBMCs | 6 hours | IL-1β | High fold increase vs. control | |

| Generic TLR8 Agonist | Human PBMCs | 6 hours | IL-6 | High fold increase vs. control | |

| Generic TLR8 Agonist | Human PBMCs | 6 hours | CCL4 | High fold increase vs. control | |

| 3M-002 (TLR8-specific) | Neonatal Mononuclear Cells | 24 hours | TNF-α | ~20,000 - 80,000 pg/mL | |

| 3M-002 (TLR8-specific) | Neonatal Adherent Monocytes | 24 hours | IL-12p40/70 | Significant induction | |

| VTX-2337 (Serial Dilutions) | Human PBMCs | 24 hours | IFN-γ | Dose-dependent increase | |

| VTX-2337 (Serial Dilutions) | Human PBMCs | 24 hours | TNF-α | Dose-dependent increase | |

| VTX-2337 (Serial Dilutions) | Human PBMCs | 24 hours | IL-1β | Dose-dependent increase |

TLR8 Signaling Pathway

TLR8 signaling is initiated upon recognition of ssRNA within the endosomal compartment. This process is exclusively dependent on the adaptor protein MyD88.

-

Ligand Recognition: ssRNA binds to the ectodomain of TLR8, inducing receptor dimerization.

-

Adaptor Recruitment: The dimerized cytosolic Toll/Interleukin-1 receptor (TIR) domains recruit MyD88.

-

Myddosome Formation: MyD88 recruits and activates IL-1 receptor-associated kinases (IRAKs), specifically IRAK4 and IRAK1, forming a complex known as the Myddosome.

-

Downstream Activation: The activated IRAK complex interacts with TRAF6, which in turn activates the TAK1 complex.

-

Transcription Factor Activation: TAK1 activation leads to two critical downstream events:

-

NF-κB Pathway: Activation of the IKK complex, which phosphorylates IκBα, leading to its degradation and the subsequent translocation of NF-κB into the nucleus.

-

MAPK Pathway: Activation of MAP kinases (p38, JNK), leading to the activation of the transcription factor AP-1.

-

-

Gene Expression: Nuclear translocation of NF-κB and AP-1 drives the transcription of genes encoding pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12.

Caption: MyD88-dependent signaling pathway activated by TLR8.

Experimental Protocols

This section outlines a standard methodology for characterizing the cytokine induction profile of a TLR8 agonist using human PBMCs.

4.1. Isolation of Human PBMCs

-

Blood Collection: Collect whole blood from healthy donors into heparinized tubes.

-

Dilution: Dilute the blood 1:1 with sterile phosphate-buffered saline (PBS).

-

Density Gradient Centrifugation: Carefully layer the diluted blood over a Ficoll-Paque PLUS density gradient medium.

-

Centrifugation: Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.

-

Harvesting: Aspirate the upper plasma layer and carefully collect the buffy coat layer containing PBMCs.

-

Washing: Wash the collected cells twice with PBS, centrifuging at 250 x g for 10 minutes for each wash.

-

Cell Counting: Resuspend the cell pellet in complete RPMI 1640 medium (supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin) and determine cell viability and count using a hemocytometer and trypan blue exclusion.

4.2. PBMC Stimulation Assay

-

Seeding: Adjust the PBMC concentration to 1 x 10⁶ cells/mL in complete RPMI medium and seed into a 96-well flat-bottom plate (e.g., 200 µL/well).

-

Stimulation: Add the TLR8 agonist at the desired final concentration (e.g., 1 µM). Include an unstimulated (medium only) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for a specified duration (e.g., 6, 24, or 48 hours).

-

Supernatant Collection: After incubation, centrifuge the plate at 500 x g for 5 minutes. Carefully collect the cell-free supernatant and store it at -80°C until analysis.

4.3. Cytokine Quantification

-

Multiplex Bead Array (e.g., Luminex):

-

Use a commercial human cytokine discovery panel to simultaneously measure multiple cytokines from the collected supernatants.

-

Follow the manufacturer's protocol for incubation with capture antibody-coupled beads, detection antibodies, and streptavidin-phycoerythrin.

-

Acquire data on a Luminex instrument and analyze the median fluorescence intensity to determine cytokine concentrations against a standard curve.

-

-

Intracellular Cytokine Staining (ICS) and Flow Cytometry:

-

During the last 4-5 hours of the PBMC stimulation assay, add a protein transport inhibitor (e.g., Brefeldin A).

-

After incubation, harvest the cells and stain them with fluorescently-conjugated antibodies against cell surface markers (e.g., CD3, CD14, CD56) to identify different cell populations (T cells, monocytes, NK cells).

-

Fix and permeabilize the cells using a commercial kit.

-

Stain for intracellular cytokines with fluorescently-conjugated antibodies (e.g., anti-TNF-α, anti-IFN-γ).

-

Acquire data on a flow cytometer and analyze to quantify the frequency of cytokine-producing cells within each immune subset.

-

Caption: Workflow for analyzing TLR8 agonist-induced cytokines.

References

preclinical data on TLR8 agonist 5

An In-depth Technical Guide on the Preclinical Data of a Toll-like Receptor 8 (TLR8) Agonist

Introduction

Toll-like receptor 8 (TLR8) is an endosomal pattern recognition receptor that plays a crucial role in the innate immune system by recognizing single-stranded RNA (ssRNA) viruses. Activation of TLR8 triggers a signaling cascade that results in the production of pro-inflammatory cytokines and chemokines, and the activation of various immune cells, including monocytes, macrophages, and dendritic cells. This has positioned TLR8 as a promising therapeutic target for infectious diseases and oncology. This guide provides a comprehensive overview of the preclinical data for a representative TLR8 agonist, focusing on its mechanism of action, in vitro and in vivo activity, and key experimental methodologies.

Mechanism of Action: TLR8 Signaling Pathway

Upon binding of a TLR8 agonist, the receptor undergoes a conformational change, leading to the recruitment of the adaptor protein MyD88. This initiates a downstream signaling cascade involving IRAK4, IRAK1, and TRAF6, ultimately leading to the activation of the transcription factors NF-κB and AP-1. These transcription factors then translocate to the nucleus and induce the expression of a wide range of pro-inflammatory cytokines and chemokines, including TNF-α, IL-12, and various interferons.

In Vitro Activity

The in vitro activity of the TLR8 agonist was evaluated in human peripheral blood mononuclear cells (PBMCs) and purified immune cell subsets. The primary endpoints were cytokine production and immune cell activation.

Table 1: Cytokine Production in Human PBMCs

| Cytokine | EC50 (nM) | Max Response (pg/mL) |

| TNF-α | 50 - 150 | 2000 - 5000 |

| IL-12 | 100 - 300 | 1000 - 3000 |

| IFN-γ | 200 - 500 | 500 - 1500 |

Experimental Protocol: Cytokine Production Assay

-

Cell Isolation: Human PBMCs were isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Cell Culture: PBMCs were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and 1% penicillin-streptomycin.

-

Stimulation: Cells were seeded in 96-well plates at a density of 2 x 10^5 cells/well and stimulated with increasing concentrations of the TLR8 agonist for 24 hours.

-

Cytokine Measurement: Supernatants were collected, and cytokine levels were quantified using commercially available ELISA kits (e.g., from R&D Systems or eBioscience) according to the manufacturer's instructions.

-

Data Analysis: EC50 values were calculated using a four-parameter logistic regression model.

In Vivo Activity

The in vivo efficacy of the TLR8 agonist was assessed in a humanized mouse model of cancer. The primary endpoints were tumor growth inhibition and immune cell infiltration into the tumor microenvironment.

Table 2: Anti-Tumor Efficacy in a Humanized Mouse Model

| Treatment Group | Tumor Growth Inhibition (%) | CD8+ T-cell Infiltration (cells/mm²) |

| Vehicle Control | 0 | 50 ± 10 |

| TLR8 Agonist | 60 - 80 | 200 ± 40 |

Experimental Protocol: In Vivo Efficacy Study

-

Animal Model: Immunodeficient mice (e.g., NSG mice) were engrafted with human hematopoietic stem cells to reconstitute a human immune system.

-

Tumor Implantation: Human tumor cells (e.g., a human colorectal cancer cell line) were implanted subcutaneously into the flanks of the humanized mice.

-

Treatment: Once tumors reached a palpable size (approximately 100 mm³), mice were treated with the TLR8 agonist or vehicle control via intravenous injection twice a week.

-

Tumor Measurement: Tumor volume was measured twice weekly with calipers using the formula: (length x width²)/2.

-

Immunohistochemistry: At the end of the study, tumors were harvested, fixed in formalin, and embedded in paraffin. Tumor sections were stained with antibodies against human CD8 to quantify T-cell infiltration.

-

Data Analysis: Tumor growth inhibition was calculated as the percentage difference in mean tumor volume between the treated and vehicle control groups. CD8+ T-cell infiltration was quantified by counting the number of positive cells per unit area.

Conclusion

The preclinical data for this exemplary TLR8 agonist demonstrate its potent immunostimulatory activity, characterized by the robust induction of pro-inflammatory cytokines in vitro and significant anti-tumor efficacy in vivo. The detailed experimental protocols and associated data provide a solid foundation for the continued clinical development of TLR8 agonists as a promising class of immunotherapeutic agents. The well-defined mechanism of action, coupled with the quantifiable biological effects, underscores the therapeutic potential of targeting TLR8 for the treatment of cancer and other diseases.

Methodological & Application

Application Notes and Protocols for TLR8 Agonists in Cancer Immunotherapy Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Toll-like receptor 8 (TLR8) is an endosomal pattern recognition receptor that plays a crucial role in the innate immune system.[1] Expressed primarily in myeloid cells such as monocytes, macrophages, and myeloid dendritic cells (mDCs), TLR8 recognizes single-stranded RNA (ssRNA), leading to the activation of downstream signaling pathways that result in the production of pro-inflammatory cytokines and chemokines.[1][2][3] This activation of the innate immune system can subsequently bridge to and enhance adaptive anti-tumor immune responses, making TLR8 an attractive target for cancer immunotherapy.[2]

Several small molecule TLR8 agonists are in various stages of preclinical and clinical development. This document provides an overview and detailed protocols for the in vitro and in vivo characterization of TLR8 agonists for cancer immunotherapy research, with a focus on well-documented compounds such as Motolimod (VTX-2337) and DN052.

Featured TLR8 Agonists

Motolimod (VTX-2337) is a selective, small-molecule TLR8 agonist that has been evaluated in clinical trials for various cancers, including ovarian cancer and squamous cell carcinoma of the head and neck (SCCHN). It is known to stimulate NK cells, dendritic cells, and monocytes.

DN052 is a novel, highly potent, and selective small molecule TLR8 agonist that has demonstrated strong in vitro cellular activity and potent single-agent anti-tumor activity in preclinical models.

Selgantolimod (GS-9688) is another potent and selective oral TLR8 agonist that has been primarily investigated for the treatment of chronic hepatitis B but also has implications for cancer immunotherapy due to its immune-activating properties.

Data Presentation

Table 1: In Vitro Potency of TLR8 Agonists

| Compound | Assay System | Readout | EC50 | Reference |

| Motolimod (VTX-2337) | HEK-Blue™ hTLR8 Cells | NF-κB/AP-1 Activation | ~100 nM | |

| Human PBMCs | TNFα Production | 140 ± 30 nM | ||

| Human PBMCs | IL-12 Production | 120 ± 30 nM | ||

| DN052 | HEK-Blue™ hTLR8 Cells | NF-κB/AP-1 Activation | 6.7 nM | |

| Motolimod (Reference) | HEK-Blue™ hTLR8 Cells | NF-κB/AP-1 Activation | 108.7 nM |

Table 2: In Vivo Cytokine Induction by Motolimod in Late-Stage Cancer Patients

| Cytokine/Chemokine | Fold Increase (log2) | Significance | Reference |

| G-CSF | Dose-dependent increase | Statistically Significant | |

| IL-6 | Dose-dependent increase | Statistically Significant | |

| MCP-1 | Dose-dependent increase | Statistically Significant | |

| MIP-1β | Dose-dependent increase | Statistically Significant | |

| IL-10 | Dose-dependent increase | Statistically Significant | |

| IL-1RA | Dose-dependent increase | Statistically Significant | |

| IL-8 | Dose-dependent increase | Statistically Significant | |

| MMP-9 | Dose-dependent increase | Statistically Significant |

Doses ranged from 2.0 to 3.9 mg/m².

Table 3: Preclinical In Vivo Efficacy of DN052

| Tumor Model | Treatment | Tumor Growth Inhibition (TGI) | Notes | Reference |

| CT26 Syngeneic Colon Cancer | DN052 (40, 80, 160 mg/kg) | Dose-dependent tumor suppression | High doses used to offset lower murine TLR8 activity. | |

| Human HL-60 AML Xenograft | DN052 (1.3 mg/kg, QW) | 31% | More active than motolimod (17% TGI). | |

| EMT6 Syngeneic Breast Cancer | DN052 + AZD-1775 | Enhanced tumor suppression vs single agents | Combination therapy showed improved efficacy. | |

| H22 Syngeneic Liver Cancer | DN052 + Sorafenib | Enhanced tumor suppression vs single agents | Combination therapy showed improved efficacy. | |

| MC38 Syngeneic Colon Cancer | DN052 + αPD-1 | Enhanced tumor suppression vs single agents | Combination resulted in complete tumor regression in 1/7 mice. |

Signaling Pathways and Experimental Workflows

Caption: TLR8 signaling pathway upon agonist binding.

Caption: Experimental workflow for TLR8 agonist evaluation.

Experimental Protocols

Protocol 1: In Vitro TLR8 Activation using HEK-Blue™ hTLR8 Reporter Cells

This protocol is adapted for screening TLR8 agonists by measuring the activation of the NF-κB signaling pathway.

Materials:

-

HEK-Blue™ hTLR8 Cells (InvivoGen)

-

HEK-Blue™ Detection Medium (InvivoGen)

-

Test TLR8 agonist (e.g., Motolimod, DN052)

-

Positive Control: R848 (InvivoGen)

-

Negative Control: Vehicle (e.g., DMSO)

-

96-well flat-bottom cell culture plates

-

Humidified incubator (37°C, 5% CO₂)

-

Spectrophotometer (620-655 nm)

Procedure:

-

Cell Preparation:

-

Culture HEK-Blue™ hTLR8 cells according to the manufacturer's instructions.

-

On the day of the assay, wash cells with PBS and detach them.

-

Resuspend cells in pre-warmed HEK-Blue™ Detection medium to a concentration of approximately 2.8 x 10⁵ cells/mL.

-

-

Assay Plate Preparation:

-

Prepare serial dilutions of the test TLR8 agonist and controls in cell culture medium. The final DMSO concentration should be kept below 0.5%.

-

Add 20 µL of each dilution to triplicate wells of a 96-well plate.

-

-

Cell Seeding:

-

Add 180 µL of the cell suspension (approximately 50,000 cells) to each well containing the test compounds.

-

-

Incubation:

-

Incubate the plate for 16-24 hours at 37°C in a 5% CO₂ incubator.

-

-

Data Acquisition:

-

Measure the absorbance at 620-655 nm using a spectrophotometer. The development of a purple/blue color indicates SEAP production due to NF-κB activation.

-

-

Data Analysis:

-

Subtract the background absorbance from vehicle-treated wells.

-

Plot the absorbance against the log of the agonist concentration and fit a dose-response curve to determine the EC₅₀ value.

-

Protocol 2: Cytokine Induction in Human Peripheral Blood Mononuclear Cells (PBMCs)

This protocol describes the stimulation of human PBMCs to measure the induction of key pro-inflammatory cytokines.

Materials:

-

Ficoll-Paque™ PLUS

-

Roswell Park Memorial Institute (RPMI) 1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

-

Human PBMCs isolated from healthy donor blood

-

Test TLR8 agonist

-

Lipopolysaccharide (LPS) (Positive control for TNFα)

-

Vehicle (Negative control)

-

96-well round-bottom cell culture plates

-

Human TNFα, IL-12, and IFNγ ELISA kits or multiplex immunoassay kit

-

Centrifuge

Procedure:

-

PBMC Isolation:

-

Isolate PBMCs from heparinized whole blood from healthy donors using Ficoll-Paque™ density gradient centrifugation.

-

Wash the isolated cells twice with PBS and resuspend in RPMI 1640 with 10% FBS.

-

Count the cells and adjust the concentration to 1 x 10⁶ cells/mL.

-

-

Cell Stimulation:

-

Plate 200 µL of the PBMC suspension (2 x 10⁵ cells) into each well of a 96-well plate.

-

Add the test TLR8 agonist at various concentrations in triplicate. Include positive and negative controls.

-

-

Incubation:

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

-

-

Supernatant Collection:

-

Centrifuge the plate at 300 x g for 10 minutes.

-

Carefully collect the cell-free supernatant and store at -80°C until analysis.

-

-

Cytokine Quantification:

-

Measure the concentration of TNFα, IL-12p70, and other relevant cytokines in the supernatants using ELISA or a multiplex immunoassay, following the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the mean cytokine concentrations for each treatment group.

-

Determine the EC₅₀ for the induction of each cytokine.

-

Protocol 3: Natural Killer (NK) Cell Activation and Cytotoxicity Assay

This protocol assesses the ability of a TLR8 agonist to enhance the cytotoxic function of NK cells against a target cancer cell line.

Materials:

-

Human PBMCs or purified NK cells (effector cells)

-

K562 cells (target cells, a human erythroleukemic line sensitive to NK cell lysis)

-

RPMI 1640 medium with 10% FBS

-

Test TLR8 agonist

-

Calcein AM (for labeling target cells)

-

Anti-CD107a antibody (for degranulation assessment)

-

IFNγ intracellular staining kit

-

Flow cytometer

Procedure:

-

Effector Cell Preparation:

-

Culture human PBMCs or purified NK cells for 24-48 hours in RPMI medium in the presence of the test TLR8 agonist (e.g., 500 nM Motolimod).

-

-

Target Cell Preparation:

-

Label K562 target cells with Calcein AM according to the manufacturer's protocol.

-

-

Co-culture:

-

Wash both effector and target cells.

-

Co-culture the TLR8 agonist-pretreated effector cells with the Calcein AM-labeled target cells at various effector-to-target (E:T) ratios (e.g., 10:1, 5:1, 2.5:1) in a 96-well plate.

-

For degranulation and cytokine production analysis, add anti-CD107a antibody at the beginning of the co-culture.

-

-

Incubation:

-

Incubate the plate for 4 hours at 37°C in a 5% CO₂ incubator.

-

-

Cytotoxicity Measurement (Calcein Release):

-

Centrifuge the plate and transfer the supernatant to a new plate.

-

Measure the fluorescence of the released Calcein AM using a fluorescence plate reader.

-

Calculate the percentage of specific lysis using the formula: [(experimental release - spontaneous release) / (maximal release - spontaneous release)] x 100%.

-

-

NK Cell Activation Measurement (Flow Cytometry):

-

After co-culture, stain the cells for surface markers (e.g., CD3, CD56) and intracellular IFNγ.

-

Analyze the cells by flow cytometry to determine the percentage of CD107a+ and IFNγ+ NK cells (CD3-CD56+).

-

Protocol 4: In Vivo Anti-Tumor Efficacy in a Syngeneic Mouse Model

This protocol outlines a general procedure for evaluating the in vivo efficacy of a TLR8 agonist in a murine tumor model. Note that murine TLR8 is less responsive to many human TLR8 agonists, often requiring higher doses or the use of humanized TLR8 mouse models.

Materials:

-

Immunocompetent mice (e.g., BALB/c or C57BL/6)

-

Syngeneic tumor cell line (e.g., CT26 colon carcinoma for BALB/c, MC38 for C57BL/6)

-

Test TLR8 agonist formulated for in vivo administration

-

Vehicle control

-

Calipers for tumor measurement

-

Sterile syringes and needles

Procedure:

-

Tumor Implantation:

-

Inject an appropriate number of tumor cells (e.g., 1 x 10⁶ CT26 cells) subcutaneously into the flank of the mice.

-

-

Tumor Growth and Randomization:

-

Allow tumors to grow to a palpable size (e.g., 50-100 mm³).

-

Randomize mice into treatment groups (e.g., Vehicle, TLR8 agonist, combination therapy).

-

-

Treatment Administration:

-

Administer the TLR8 agonist and controls via the desired route (e.g., subcutaneous, intraperitoneal) and schedule (e.g., once weekly). Dosing for novel compounds should be determined in prior tolerability studies. For DN052 in a CT26 model, doses of 40-160 mg/kg have been used.

-

-

Tumor Measurement:

-

Measure tumor dimensions with calipers 2-3 times per week.

-

Calculate tumor volume using the formula: (Length x Width²) / 2.

-

-

Endpoint and Analysis:

-

Continue treatment and monitoring until tumors in the control group reach a predetermined endpoint size or for a specified duration.

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immune cell infiltration by flow cytometry or immunohistochemistry).

-

Plot mean tumor volume over time for each group.

-

Perform statistical analysis to compare treatment groups.

-

If applicable, monitor animal survival for Kaplan-Meier analysis.

-

Conclusion

The activation of TLR8 presents a promising strategy in cancer immunotherapy by stimulating a robust innate immune response that can lead to enhanced adaptive immunity against tumors. The protocols and data presented here provide a framework for researchers to evaluate and characterize novel TLR8 agonists. Through systematic in vitro and in vivo studies, the therapeutic potential of these agents, both as monotherapies and in combination with other cancer treatments, can be thoroughly investigated.

References

Application Notes: TLR8 Agonist as a Potent Vaccine Adjuvant

Audience: Researchers, scientists, and drug development professionals.

Introduction Toll-like receptors (TLRs) are a class of pattern-recognition receptors that play a crucial role in the innate immune system by recognizing pathogen-associated molecular patterns (PAMPs).[1][2][3] TLR8, located in the endosomes of immune cells, recognizes single-stranded RNA (ssRNA) from viruses and bacteria.[4][5] The activation of TLR8 on myeloid dendritic cells (mDCs), monocytes, and macrophages triggers a signaling cascade that results in the production of pro-inflammatory cytokines and chemokines, promoting the development of a robust adaptive immune response. Specifically, TLR8 agonists are known to favor a T-helper 1 (Th1) polarizing immune response, characterized by the production of cytokines like IL-12 and IFN-γ, which is essential for clearing intracellular pathogens and for effective anti-tumor immunity. These properties make synthetic small-molecule TLR8 agonists highly attractive candidates for development as vaccine adjuvants to enhance the efficacy of subunit vaccines.

Mechanism of Action: TLR8 Signaling Upon binding its ligand (e.g., ssRNA or a synthetic agonist), TLR8 undergoes a conformational change, leading to the recruitment of the adaptor protein Myeloid Differentiation Primary Response 88 (MyD88). This initiates a downstream signaling cascade involving IL-1 receptor-associated kinases (IRAKs) and TNF receptor-associated factor 6 (TRAF6). Ultimately, this pathway leads to the activation of key transcription factors, primarily nuclear factor-kappa B (NF-κB) and Interferon Regulatory Factors (IRFs), which drive the expression of pro-inflammatory cytokines, chemokines, and type I interferons. The robust production of cytokines such as TNF-α, IL-1β, and IL-12 by antigen-presenting cells (APCs) is a hallmark of TLR8 activation.

Quantitative Data Summary

The efficacy of TLR8 agonists as vaccine adjuvants is demonstrated by their ability to activate immune cells in vitro and enhance antigen-specific immune responses in vivo. The following tables summarize representative quantitative data from preclinical studies.

Table 1: In Vitro Activity of Novel TLR7/8 Agonists in Human Cell-Based Assays (Data adapted from a study evaluating imidazoquinoline and oxoadenine compounds)

| Compound Class | Compound ID | Target | HEK293 Reporter Assay EC₅₀ (µM) |

| Imidazoquinoline | Compound 2 | TLR7/8 | TLR7: 0.16 |

| TLR8: 0.22 | |||

| Compound 4 | TLR7/8 | TLR7: 0.14 | |

| TLR8: 0.14 | |||

| Oxoadenine | Compound 7 | TLR7/8 | TLR7: 0.03 |

| TLR8: 0.01 |

Table 2: Cytokine Induction by TLR8 Agonists in Human Peripheral Blood Mononuclear Cells (PBMCs) (Data represents fold change or concentration observed after stimulation)

| TLR8 Agonist | Cell Type / System | Cytokine | Result | Reference |

| Generic TLR8 Agonist | Human PBMCs | IL-1β | >10-fold increase | |

| IL-6 | >10-fold increase | |||

| TNF-α | >10-fold increase | |||

| 34b (quinoline) | Human PBMCs | TNF-α | EC₅₀ ~0.1 µM | |

| IL-12 | EC₅₀ ~0.1 µM | |||

| 3M-002 (thiazoloquinoline) | Neonatal PBMCs | TNF-α | ~20,000 pg/mL | |

| Adult PBMCs | TNF-α | ~25,000 pg/mL |

Table 3: In Vivo Adjuvant Effect of a TLR7/8 Agonist (Compound 7) with CRM197 Antigen in a Porcine Model (Immune responses measured 10 days after the third intramuscular injection)

| Vaccine Formulation | Anti-CRM197 IgG (ng/mL, mean ± SEM) | Fold Increase vs. Antigen Alone | % IFN-γ⁺ Antigen-Specific CD8⁺ T cells | Fold Increase vs. Antigen Alone |

| CRM197 Antigen Alone | 1,186 ± 249 | - | 0.40% ± 0.09 | - |

| CRM197 + 2 µg Compound 7 | 476,733 ± 103,322 | ~400x | 3.00% ± 1.06 | ~7.5x |

| CRM197 + 20 µg Compound 7 | 948,000 ± 223,710 | ~800x | 6.39% ± 3.18 | ~16x |

Experimental Workflow for Adjuvant Development

The evaluation of a novel TLR8 agonist as a vaccine adjuvant typically follows a structured workflow, progressing from initial in vitro screening to comprehensive in vivo analysis.

Experimental Protocols

Protocol 1: In Vitro TLR8 Activity using a HEK293 Reporter Gene Assay

This protocol is used for the primary screening of compounds to determine their potency and specificity for human TLR8.

Materials:

-

HEK293 cells stably expressing human TLR8 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB promoter (e.g., from InvivoGen).

-

Test compounds (TLR8 agonists) dissolved in a suitable solvent (e.g., DMSO).

-

Complete growth medium (DMEM, 10% FBS, antibiotics).

-

Assay medium (e.g., Opti-MEM).

-

96-well flat-bottom cell culture plates.

-

SEAP detection reagent (e.g., QUANTI-Blue, InvivoGen).

-

Spectrophotometer or plate reader (620-650 nm).

Methodology:

-

Cell Plating: Seed the HEK-hTLR8 cells in a 96-well plate at a density of 5 x 10⁵ cells/well in 100 µL of complete growth medium. Incubate overnight at 37°C, 5% CO₂.

-

Compound Preparation: Prepare serial dilutions of the test compounds in assay medium. Ensure the final solvent concentration is non-toxic to the cells (e.g., <0.5% DMSO).

-

Cell Stimulation: The next day, remove the growth medium and replace it with 100 µL of the compound dilutions. Include a vehicle-only control.

-

Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO₂.

-

SEAP Detection: Collect 20 µL of the cell supernatant and transfer to a new 96-well plate. Add 180 µL of the SEAP detection reagent.

-

Readout: Incubate the detection plate at 37°C for 1-3 hours, or until a color change is visible. Measure the optical density (OD) at ~650 nm.

-